molecular formula C14H11N3O B15110999 3-(3-Aminophenyl)quinoxalin-2-ol

3-(3-Aminophenyl)quinoxalin-2-ol

Cat. No.: B15110999
M. Wt: 237.26 g/mol
InChI Key: ZHVNZQRPDRCQNL-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)quinoxalin-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring structure This specific compound features an amino group attached to the phenyl ring and a hydroxyl group at the second position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)quinoxalin-2-ol typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring with nitric acid followed by reduction with a suitable reducing agent like tin(II) chloride or iron powder in hydrochloric acid.

    Hydroxylation: The hydroxyl group can be introduced by hydroxylation of the quinoxaline ring using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)quinoxalin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides, alkyl halides, in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxalin-2-one derivatives.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of amides, alkylated quinoxalines, and other substituted derivatives.

Scientific Research Applications

3-(3-Aminophenyl)quinoxalin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials due to its stable quinoxaline core.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, induce oxidative stress, or cause DNA damage, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-ol: Lacks the amino group on the phenyl ring.

    3-Phenylquinoxalin-2-ol: Lacks the amino group on the phenyl ring.

    3-(4-Aminophenyl)quinoxalin-2-ol: Amino group is positioned differently on the phenyl ring.

Uniqueness

3-(3-Aminophenyl)quinoxalin-2-ol is unique due to the presence of both an amino group on the phenyl ring and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(3-aminophenyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-14(18)17-12-7-2-1-6-11(12)16-13/h1-8H,15H2,(H,17,18)

InChI Key

ZHVNZQRPDRCQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

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